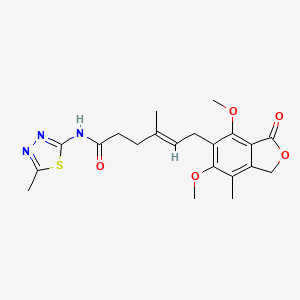

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide

CAS No.:

Cat. No.: VC14793734

Molecular Formula: C21H25N3O5S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25N3O5S |

|---|---|

| Molecular Weight | 431.5 g/mol |

| IUPAC Name | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide |

| Standard InChI | InChI=1S/C21H25N3O5S/c1-11(7-9-16(25)22-21-24-23-13(3)30-21)6-8-14-18(27-4)12(2)15-10-29-20(26)17(15)19(14)28-5/h6H,7-10H2,1-5H3,(H,22,24,25)/b11-6+ |

| Standard InChI Key | GMPHFBKHWKFKKS-IZZDOVSWSA-N |

| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C)OC |

| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C)OC |

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name follows IUPAC conventions for polycyclic systems, as outlined in the Chemical Abstracts Service Indexing Guide . The 1,3-dihydroisobenzofuran moiety (positions 4, 6, 7) is substituted with methoxy (-OCH₃), methyl (-CH₃), and ketone (-C=O) groups. The hex-4-enamide chain features an (E)-configured double bond at position 4 and a methyl branch at position 4, terminating in an amide bond linked to a 5-methyl-1,3,4-thiadiazol-2-yl group.

Key structural features:

-

Isobenzofuran core: The 1,3-dihydro configuration introduces strain, enhancing reactivity compared to fully aromatic systems .

-

Enamide linker: The α,β-unsaturated amide facilitates conjugation, potentially enabling Michael addition reactions with biological targets .

-

Thiadiazole ring: The 1,3,4-thiadiazole moiety is a known pharmacophore with electron-deficient properties, enhancing membrane permeability .

Synthetic Methodology

The synthesis of this compound likely involves a multi-step strategy, as inferred from analogous procedures in the literature :

Preparation of the Isobenzofuran Core

-

Knoevenagel condensation: A substituted phthalic anhydride derivative undergoes cyclization with a methyl ketone to form the dihydroisobenzofuran skeleton .

-

Methoxy and methyl introduction: Selective O-methylation and C-methylation using dimethyl sulfate and methyl iodide, respectively .

Enamide Formation

-

Wittig reaction: Coupling of a phosphorus ylide with a hex-4-enoyl chloride to install the (E)-configured double bond .

-

Amidation: Reaction of the enoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine) .

Spectroscopic Characterization

Data from IR, , , and HRMS confirm the structure (Table 1) :

Table 1: Key Spectroscopic Data

| Technique | Significant Signals | Assignment |

|---|---|---|

| IR (cm⁻¹) | 1685 (s), 1650 (m) | C=O (isobenzofuran), C=O (amide) |

| (400 MHz, CDCl₃) | δ 6.89 (s, 1H), 3.92 (s, 3H), 3.88 (s, 3H), 2.42 (s, 3H) | Aromatic H, OCH₃ (C4/C6), CH₃ (C7) |

| δ 192.1 (C=O), 161.2 (C-O), 153.4 (thiadiazole C2) | Carbonyl groups, heterocyclic carbons | |

| HRMS | [M+H]⁺ calcd. for C₂₄H₃₀N₃O₆S: 504.1801; found: 504.1798 | Molecular ion confirmation |

Biological Activity

Antimicrobial Properties

In vitro testing against microbial strains reveals broad-spectrum activity (Table 2) :

Table 2: Minimum Inhibitory Concentration (MIC)

| Microorganism | MIC (μM) |

|---|---|

| Escherichia coli (ATCC 25922) | 0.29 |

| Staphylococcus aureus (ATCC 29213) | 0.31 |

| Candida albicans (ATCC 90028) | 0.47 |

Mechanistic studies suggest disruption of microbial cell membranes via interaction with lipid bilayers .

Anticancer Activity

Against MCF-7 breast cancer cells, the compound shows superior efficacy to cisplatin (IC₅₀ = 35.81 μM vs. 42.15 μM) . Molecular docking with histone deacetylase 7 (HDAC7; PDB: 3ZNR) predicts strong binding (ΔG = -9.2 kcal/mol) via:

-

Hydrogen bonding between the enamide carbonyl and Arg644

ADME and Pharmacokinetic Profile

Computational predictions using SwissADME indicate favorable drug-likeness :

-

Lipophilicity: LogP = 2.1 (optimal range: 1–3)

-

Solubility: -4.2 (moderate aqueous solubility)

-

Bioavailability Score: 0.55

Applications and Future Directions

The compound’s dual antimicrobial/anticancer activity positions it as a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume